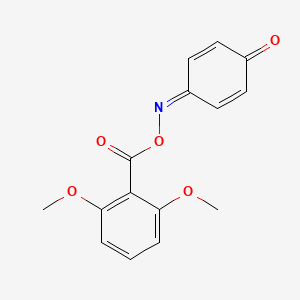
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide, also known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FPOP is a derivative of the amino acid phenylalanine and has been synthesized using different methods.
科学研究应用
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide has been used in various scientific research applications, including protein footprinting, mass spectrometry, and structural biology. Protein footprinting involves the use of this compound to label amino acid residues in proteins and then subjecting them to proteolytic digestion and mass spectrometry analysis to determine the solvent accessibility and conformational changes of the labeled residues. This compound has also been used to study protein-protein interactions and protein-ligand interactions. In structural biology, this compound has been used to study the conformational changes of proteins upon ligand binding and to determine the binding sites of small molecules on proteins.
作用机制
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide reacts with amino acid residues in proteins, particularly with solvent-exposed residues, to form adducts that can be detected and analyzed using mass spectrometry. The reaction mechanism involves the formation of a radical intermediate that can abstract a hydrogen atom from the amino acid residue, leading to the formation of a covalent bond between this compound and the residue.
Biochemical and Physiological Effects:
This compound is a relatively non-toxic compound and does not have any known physiological effects. However, its reaction with amino acid residues in proteins can affect their conformation and function, which can have downstream effects on cellular processes and signaling pathways.
实验室实验的优点和局限性
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide has several advantages for lab experiments, including its high reactivity and selectivity towards amino acid residues, its compatibility with mass spectrometry analysis, and its ability to label proteins in their native state. However, this compound also has some limitations, including its sensitivity to reaction conditions, its potential for non-specific labeling, and its limited ability to label buried residues in proteins.
未来方向
There are several future directions for the use of N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide in scientific research. These include the development of new labeling strategies and purification methods to improve the yield and purity of this compound, the application of this compound to study protein dynamics and interactions in living cells, and the integration of this compound with other techniques, such as cryo-electron microscopy and X-ray crystallography, to obtain high-resolution structural information of proteins. Additionally, this compound can be used to study the effects of post-translational modifications on protein structure and function and to identify new drug targets and inhibitors.
合成方法
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide can be synthesized using different methods, including the reaction of 2-fluoroaniline and 4-fluorobenzaldehyde in the presence of a catalyst, such as potassium carbonate, followed by the reaction with 4-oxobutanoic acid. Another method involves the reaction of 2-fluorobenzoic acid and 4-fluorophenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, followed by the reaction with 4-oxobutanoic acid. The yield and purity of this compound depend on the reaction conditions and purification methods used.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c17-12-7-5-11(6-8-12)15(20)9-10-16(21)19-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZJYVZOQJFWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-chlorobenzyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5873621.png)
![10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5873626.png)
![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)

![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)
![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)

